molecular formula C15H27NO4 B15051425 (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

Cat. No.: B15051425
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-CLTVBZQCSA-N
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Description

The compound (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate is a complex organic molecule It features a pyrrolizine ring system, which is a bicyclic structure containing nitrogen, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate typically involves multiple steps:

    Formation of the Pyrrolizine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a dicarboxylic acid derivative under acidic or basic conditions.

    Esterification: The hydroxyl group of the pyrrolizine derivative is esterified with (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: can undergo various chemical reactions:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and metabolic pathways.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate involves its interaction with specific molecular targets. The pyrrolizine ring system can interact with enzymes or receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate: can be compared with other pyrrolizine derivatives and butanoate esters:

    Pyrrolizine Derivatives: Compounds like pyrrolizidine alkaloids, which are known for their toxic effects, can be compared to understand the safety profile of the compound.

    Butanoate Esters:

Similar Compounds

    Pyrrolizidine Alkaloids: Known for their presence in certain plants and their hepatotoxic effects.

    Ethyl Butanoate: Used in the food industry for its fruity aroma.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12?,13?,15-/m0/s1

InChI Key

BWQSLRZZOVFVHJ-CLTVBZQCSA-N

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1CCN2C1CCC2)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Origin of Product

United States

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